2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(4-Chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a phenoxy core substituted with chlorine and methyl groups, as well as dual heteroaromatic substituents: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl group. This compound belongs to the broader class of N,N-disubstituted acetamides, which are pivotal intermediates in organic synthesis and agrochemical/pharmaceutical development .
Properties
Molecular Formula |
C20H20ClNO3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H20ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-18-6-5-16(21)10-15(18)2/h3-10H,11-13H2,1-2H3 |
InChI Key |
WSTYVYNPUQYPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid in the presence of a base to form 4-chloro-2-methylphenoxyacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various alcohols or amines .
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The target compound’s heteroaromatic substituents (furan and thiophene) distinguish it from simpler phenyl or alkyl-substituted analogs like Compound 30 or alachlor. These groups may enhance π-π stacking interactions or modulate electronic properties, influencing reactivity or bioactivity .
- The trifluoromethylphenyl substituent in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-rich furan/thiophene groups in the target compound .
Comparison :
- Yields for structurally complex acetamides (e.g., Compound 32 in : 51%) suggest that multi-step syntheses may reduce efficiency compared to simpler derivatives like Compound 30 (82%) .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
Key Observations :
Inference for Target Compound :
- The furan and thiophene groups may confer enhanced binding to biological targets (e.g., enzymes or receptors) compared to alachlor’s alkoxy groups. Potential pesticidal or pharmaceutical applications are plausible but require empirical validation .
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide, with the CAS number 898507-41-0, is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 389.9 g/mol. Its structure consists of a chloro-substituted phenoxy group, a furan moiety, and a methylthiophene group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 898507-41-0 |
| Molecular Formula | C₁₈H₁₈ClNO₃S |
| Molecular Weight | 389.9 g/mol |
| LogP | 4.0288 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral , antimicrobial , and anticancer properties.
- Antiviral Activity : Research indicates that related compounds with similar structural motifs have shown effectiveness against viral targets such as SARS-CoV-2. For instance, derivatives containing furan rings have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro), suggesting potential pathways for further exploration in this compound's antiviral efficacy .
- Antimicrobial Activity : The presence of the chloro-substituted phenoxy group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes, although specific data on this compound is limited.
- Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of thiophene and furan moieties is often associated with increased cytotoxicity due to their ability to interact with cellular targets involved in proliferation and survival .
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of structurally related compounds. A notable study examined the structure-activity relationship (SAR) of furan-containing derivatives, demonstrating that modifications at specific sites significantly influence their inhibitory potency against viral proteases .
Table: Structure-Activity Relationship (SAR) Findings
| Compound | Modification | IC50 (μM) | Activity Description |
|---|---|---|---|
| F8 | Base Compound | 21.28 | Moderate activity |
| F8-S1 | 3-Trifluoromethyl phenyl group | N.T. | Loss of activity |
| F8-S43 | Thiourea linker | 8.08 | Enhanced potency |
These findings suggest that the structural components of the compound play critical roles in determining its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
